2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1,3,4-thiadiazole derivatives with benzyl mercaptan under specific conditions to form the intermediate compound. This intermediate is then reacted with hydrazine derivatives to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in developing new materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfhydryl groups in proteins.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide .
- **2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide.
Uniqueness
Compared to similar compounds, 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities. The presence of both thiadiazole and hydrazide moieties provides a versatile framework for further chemical modifications and applications.
Properties
Molecular Formula |
C20H20N4O3S3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4O3S3/c1-2-27-17-10-15(8-9-16(17)25)11-21-22-18(26)13-29-20-24-23-19(30-20)28-12-14-6-4-3-5-7-14/h3-11,25H,2,12-13H2,1H3,(H,22,26)/b21-11+ |
InChI Key |
SAGIAVPXMHDHQF-SRZZPIQSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)O |
Origin of Product |
United States |
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